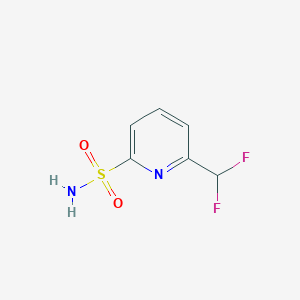

2-(Difluoromethyl)pyridine-6-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6F2N2O2S |

|---|---|

Molecular Weight |

208.19 g/mol |

IUPAC Name |

6-(difluoromethyl)pyridine-2-sulfonamide |

InChI |

InChI=1S/C6H6F2N2O2S/c7-6(8)4-2-1-3-5(10-4)13(9,11)12/h1-3,6H,(H2,9,11,12) |

InChI Key |

QBCMHXQEIKJOQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)N)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Difluoromethyl Pyridine 6 Sulfonamide

Historical and Current Approaches to Pyridine (B92270) Sulfonamide Synthesis

The synthesis of pyridine sulfonamides has a rich history, evolving from classical methods to modern catalytic strategies. Historically, the preparation of arylsulfonamides often involved the reaction of an arylsulfonyl chloride with an appropriate amine in the presence of a base. eurjchem.comnih.gov This fundamental transformation has been widely applied to the pyridine scaffold. Early methods for introducing a sulfonyl group onto a pyridine ring often relied on harsh conditions, such as the sulfonation of pyridine with concentrated sulfuric acid at high temperatures, which primarily yields the pyridine-3-sulfonic acid. researchgate.net

More contemporary approaches focus on milder conditions and greater regioselectivity. The use of pre-functionalized starting materials, such as aminopyridines, which can be reacted with sulfonyl chlorides, is a common and effective strategy. eurjchem.comresearchgate.net For instance, a general method for preparing cyano derivatives of pyridine involves the fusion of sodium 6-methylpyridine-2-sulfonate with potassium cyanide, indicating the accessibility of pyridine-2-sulfonate (B372464) precursors. orgsyn.org

Recent advancements have introduced catalytic C-H activation and sulfonylation, offering a more direct route to pyridine sulfonamides. These methods often employ transition metal catalysts to achieve regioselective sulfonylation of the pyridine core, although controlling the position of functionalization remains a significant challenge. d-nb.infonih.govnih.govacs.org

Strategies for Regioselective Functionalization of the Pyridine Core

Achieving regioselectivity in the functionalization of the pyridine ring is a critical aspect of synthesizing complex derivatives like 2-(Difluoromethyl)pyridine-6-sulfonamide. The electronic nature of the pyridine ring, being electron-deficient, typically directs nucleophilic attack to the C2, C4, and C6 positions, and electrophilic attack to the C3 and C5 positions.

For the synthesis of a 2,6-disubstituted pyridine, one can employ strategies that take advantage of the inherent reactivity of the pyridine nucleus or utilize directing groups to control the position of substitution. For example, the synthesis of 2-amino-6-methylpyridine (B158447) can be achieved from 2-amino-6-picoline. prepchem.com Furthermore, methods exist for the α-methylation of substituted pyridines, which can serve as a handle for further functionalization. nih.govresearchgate.net

The introduction of a sulfonamide group at a specific position can be challenging. While direct C-H sulfonylation methods are being developed, they often yield mixtures of isomers. d-nb.infonih.gov Therefore, a more controlled approach often involves the use of a pre-functionalized pyridine ring where a leaving group, such as a halogen, at the desired position can be displaced by a sulfur-containing nucleophile, or an amino group can be converted to a sulfonamide.

Introduction of the Difluoromethyl Moiety

The difluoromethyl group (CHF2) is a valuable bioisostere for hydroxyl, thiol, and amine groups and can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov Its introduction into a pyridine ring can be accomplished through several synthetic strategies.

Direct Difluoromethylation Techniques for Sulfonamides

Direct C-H difluoromethylation of heteroaromatic compounds has emerged as a powerful tool in organic synthesis. These methods typically involve the generation of a difluoromethyl radical, which then reacts with the heterocycle. Organic photoredox catalysis has been successfully employed for the direct C-H difluoromethylation of various heterocycles using sodium difluoromethanesulfinate (CF2HSO2Na) as the difluoromethyl source under visible light irradiation. nih.gov This approach offers a direct route to introduce the CHF2 group onto a pre-existing pyridine sulfonamide scaffold, although regioselectivity can be an issue.

Precursor Synthesis and Subsequent Fluorination Routes

An alternative and often more controlled method for introducing a difluoromethyl group is through the fluorination of a suitable precursor. A common precursor is a methyl group, which can be converted to a difluoromethyl group. For example, 2-methylpyridine (B31789) (2-picoline) is a readily available starting material. wikipedia.org While direct fluorination of a methyl group can be harsh, methods involving the transformation of the methyl group into an aldehyde or carboxylic acid followed by fluorination are viable. For instance, oxidation of 2-picoline can yield pyridine-2-carboxylic acid, wikipedia.org which can then undergo decarboxylative difluoromethylation. nih.govacs.org

Another precursor approach involves the use of a carboxylic acid. Decarboxylative fluorination of pyridinecarboxylic acids can be achieved using a charge-transfer complex of a pyridine derivative and Selectfluor® under visible light irradiation. acs.org Similarly, 5-difluoromethyl-pyridine-2-carboxylic acid is a known compound, suggesting the feasibility of such transformations. manchesterorganics.com

Formation of the Sulfonamide Linkage at Position 6

The formation of the sulfonamide group at the C6 position of the pyridine ring is a crucial step. A common and reliable method is the reaction of a 6-aminopyridine derivative with a sulfonyl chloride in the presence of a base. eurjchem.com Therefore, a synthetic route could involve the preparation of 2-(difluoromethyl)pyridin-6-amine as a key intermediate.

Alternatively, one could start with a pyridine derivative that already contains a sulfur-based functional group at the C6 position. For example, the synthesis of 2-cyano-6-methylpyridine from sodium 6-methylpyridine-2-sulfonate demonstrates a method to have a sulfonate group at the C6 position which can then be converted to a sulfonamide. orgsyn.org The conversion of a sulfonyl chloride to a sulfonamide is a standard transformation, typically achieved by reaction with ammonia (B1221849) or an amine. nih.gov

Optimization of Synthetic Pathways for Yield and Purity

Optimizing the synthetic pathway for any target molecule is essential for its practical application. For the synthesis of this compound, several factors would need to be considered to maximize yield and purity.

Reaction Conditions: Each step of the synthesis, from the introduction of the difluoromethyl group to the formation of the sulfonamide, would require careful optimization of reaction conditions. This includes the choice of solvents, reagents, catalysts, temperature, and reaction time. For instance, in C-H functionalization reactions, the choice of catalyst and directing group is critical for achieving high regioselectivity. nih.govacs.org

Purification: The purification of intermediates and the final product is crucial for obtaining a high-purity compound. Chromatographic techniques, such as column chromatography, and recrystallization are standard methods for purification. The choice of the purification method will depend on the physical and chemical properties of the compounds.

Below is a table summarizing potential synthetic precursors and key intermediates for the synthesis of this compound.

| Compound Name | Structure | Role in Synthesis |

| 2-Methylpyridine (2-Picoline) | C₆H₇N | Starting material for the introduction of the difluoromethyl group via a precursor route. |

| Pyridine-2-carboxylic acid | C₆H₅NO₂ | Intermediate for decarboxylative difluoromethylation. |

| 2-(Difluoromethyl)pyridine | C₆H₅F₂N | Key intermediate to which the sulfonamide group can be introduced at the C6 position. |

| 6-Aminopyridine-2-sulfonamide | C₅H₆N₄O₂S | Precursor to which a difluoromethyl group could potentially be introduced. |

| 2-Chloro-6-methylpyridine | C₆H₆ClN | Starting material for the synthesis of 2-cyano-6-methylpyridine, indicating functionalization at C6. |

| Sodium 6-methylpyridine-2-sulfonate | C₆H₆NNaO₃S | Intermediate suggesting the feasibility of having a sulfonate group at the C6 position. |

The strategic synthesis of analogs and derivatives of a lead compound is a cornerstone of modern medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). For this compound, this process involves systematic modifications to its three primary structural components: the pyridine ring, the sulfonamide functional group, and the difluoromethyl moiety. These studies are crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.

**2.6. Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The development of analogs for SAR studies hinges on versatile synthetic strategies that allow for the introduction of diverse functionalities at specific positions of the this compound scaffold. The core structure, which combines a pyridine ring with a sulfonamide group, is found in numerous biologically active agents, including inhibitors of enzymes like carbonic anhydrase and various kinases. nih.govresearchgate.net The synthesis of such derivatives often begins with a suitable substituted pyridine precursor, which is then subjected to reactions to install or modify the sulfonamide and difluoromethyl groups.

The electronic and steric properties of the pyridine ring can be fine-tuned by introducing various substituents. The position and nature of these substituents can significantly influence the molecule's interaction with its biological target. For instance, in a study of pyridine-based N-sulfonamides, the replacement of an ethoxycarbonyl group at the C5 position of the pyridine ring with a cyano group resulted in a notable decrease in antiviral activity against Herpes Simplex Virus-1 (HSV-1). acs.org This suggests that the larger, electron-donating ester group may be involved in a key binding interaction that is lost with the smaller, electron-withdrawing nitrile group.

Similarly, research on 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors has shown that modifications to the pyridine ring are critical for isoform selectivity. mdpi.com The introduction of different substituents at the 4-position of the pyridine ring allows for the exploration of specific pockets within the enzyme's active site, leading to enhanced selectivity for tumor-associated isoforms (hCA IX and XII) over off-target isoforms (hCA I and II). mdpi.com The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can alter the pKa of the sulfonamide group, which is crucial for its zinc-binding function.

The table below illustrates the impact of pyridine ring substitutions on the inhibitory activity of a generic pyridine-sulfonamide scaffold against a specific biological target.

Table 1: Effect of Pyridine Ring Substituents on Biological Activity

| Compound ID | Pyridine Ring Substituent (Position) | Target | Activity (IC₅₀/Kᵢ) |

|---|---|---|---|

| 1a | -H | hCA IX | 45.5 nM mdpi.com |

| 1b | -OCH₃ (C4) | hCA IX | 28.3 nM mdpi.com |

| 1c | -Cl (C4) | hCA IX | 15.2 nM mdpi.com |

| 1d | -CN (C5) | HSV-1 | Low Activity acs.org |

| 1e | -COOEt (C5) | HSV-1 | 10.24 µg/mL acs.org |

Note: Data is compiled from different pyridine sulfonamide scaffolds to illustrate SAR principles.

The sulfonamide group (-SO₂NHR) is a critical pharmacophore that often acts as a zinc-binding group in metalloenzymes. nih.gov The "tail" portion (the R group) of the sulfonamide can be extensively modified to improve potency and selectivity. This "tail approach" is a widely used strategy in drug design. mdpi.com By extending a chemical moiety from the core scaffold, this tail can interact with amino acid residues at the entrance of the enzyme's active site cavity, a region that tends to be more variable across different isoforms. mdpi.com

In the context of pyridine-based sulfonamides, varying the substituent on the sulfonamide nitrogen can lead to dramatic changes in biological activity. Studies on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors demonstrated that the nature of the linker and the terminal group attached to the sulfonamide moiety significantly impacted inhibitory constants. nih.gov For example, the direct connection of a substituted pyrazolopyridine to the sulfonamide group resulted in decreased activity compared to analogs where an ethyl or N-methylpropionamide linker was introduced. nih.gov This highlights the importance of the length and flexibility of the sulfonamide tail in achieving optimal orientation within the target's binding site.

The synthesis of these derivatives typically involves the reaction of a pyridine sulfonyl chloride with a diverse range of primary or secondary amines. eurjchem.comresearchgate.net This straightforward coupling reaction allows for the generation of large libraries of compounds with varied sulfonamide substituents for comprehensive SAR screening.

Table 2: Influence of Sulfonamide Substituent (R) on Inhibitory Potency

| Compound ID | Core Scaffold | Sulfonamide Substituent (-NH-R) | Target | Activity (Kᵢ) |

|---|---|---|---|---|

| 2a | Pyrazolo[4,3-c]pyridine | -NH-CH₂CH₂-Pyrazolopyridine | hCA I | >10000 nM nih.gov |

| 2b | Pyrazolo[4,3-c]pyridine | -NH-Propionamide-Pyrazolopyridine | hCA I | 58.8 nM nih.gov |

| 2c | Pyrazolo[4,3-c]pyridine | -NH-Benzene-Pyrazolopyridine | hCA I | 157.4 nM nih.gov |

Note: Data illustrates the effect of modifying the "tail" attached to the sulfonamide nitrogen.

The difluoromethyl (CF₂H) group is of significant interest in medicinal chemistry, primarily for its role as a bioisostere. A bioisostere is a chemical substituent that can replace another group within a molecule without significantly altering its chemical structure, leading to similar or improved biological activity and physicochemical properties. princeton.edu The CF₂H group is often considered a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. researchgate.net Unlike a hydroxyl group, the difluoromethyl group is more metabolically stable and less prone to oxidation. princeton.edu

A key example of this bioisosteric replacement is the substitution of a pyridine-N-oxide with a 2-difluoromethylpyridine moiety. In a study on quorum sensing inhibitors, this replacement led to compounds with similar or enhanced activity. researchgate.netrsc.org The difluoromethyl group effectively mimics the electronic properties and hydrogen-bonding capabilities of the N-oxide functionality while improving lipophilicity.

The position of the difluoromethyl group on the pyridine ring is also a critical determinant of biological efficacy. uni-muenster.de While the parent compound is this compound, moving the CF₂H group to other positions (e.g., C3, C4, or C5) would create regioisomers with potentially different biological profiles. The varied electronic environment at each position of the pyridine ring would alter the molecule's dipole moment, pKa, and steric profile, thereby influencing its binding to a target protein. Recently developed synthetic methods allow for the regioselective introduction of the difluoromethyl group at the meta- (C3, C5) or para- (C4) positions of the pyridine ring, which was previously a significant chemical challenge. uni-muenster.de This enables a more systematic exploration of the SAR related to the CF₂H group's position.

Table 3: Bioisosteric Replacement of Pyridine-N-Oxide with 2-Difluoromethylpyridine

| Compound | Key Functional Group | Target System | Activity (IC₅₀) |

|---|---|---|---|

| 4NPO | Pyridine-N-Oxide | Pseudomonas aeruginosa Quorum Sensing | 33 ± 1.12 µM rsc.org |

| Analog 5 | 2-Difluoromethylpyridine | Pseudomonas aeruginosa Quorum Sensing | 19 ± 1.01 µM rsc.org |

| Analog 6 | 2-Difluoromethylpyridine | Pseudomonas aeruginosa Quorum Sensing | 27 ± 0.67 µM rsc.org |

Note: Data from a study on quorum sensing inhibitors, where the core scaffold was modified.

Structure Activity Relationship Sar and Ligand Design Studies

Rationale for the Molecular Architecture of 2-(Difluoromethyl)pyridine-6-sulfonamide

The design of this compound is predicated on the synergistic combination of three key structural motifs: a pyridine (B92270) ring, a difluoromethyl group, and a sulfonamide moiety. This strategic assembly of functional groups is intended to create a molecule with enhanced pharmacological properties.

The core structure, a pyridine-sulfonamide scaffold , is a well-established pharmacophore in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions. rsc.orgresearchgate.net The pyridine ring serves as a versatile scaffold, providing a rigid framework for the precise spatial orientation of the other functional groups. acs.org Its nitrogen atom can also participate in crucial hydrogen bonding interactions with biological targets.

The sulfonamide group is a critical component, often acting as a key anchoring point to the target protein. In many metalloenzymes, such as carbonic anhydrases, the sulfonamide moiety coordinates with the zinc ion in the active site, leading to potent inhibition. nih.gov This zinc-binding capability is a primary driver for the inclusion of the sulfonamide group in the design of many enzyme inhibitors. nih.gov

The introduction of a difluoromethyl group at the 2-position of the pyridine ring is a bioisosteric modification intended to fine-tune the molecule's physicochemical properties. acs.org Fluorine-containing groups are known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. mdpi.com The difluoromethyl group, in particular, can modulate the electronic properties of the pyridine ring and participate in unique interactions, such as hydrogen bonding, which are not possible with a non-fluorinated methyl group. nih.govnih.govresearchgate.net

Systematic SAR Analysis of Pyridine Ring Substitutions

While a comprehensive SAR study specifically for this compound is not extensively documented in the available literature, the analysis of related pyridine-sulfonamide analogs provides valuable insights into the effects of substitutions on the pyridine ring.

In a study of 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors, modifications at the 4-position of the pyridine ring were shown to significantly influence inhibitory activity and selectivity against different isoforms of the enzyme. mdpi.com The introduction of various substituents via a "click" reaction, resulting in 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides, demonstrated that both the nature and size of the substituent are critical for optimal interaction with the enzyme's active site. mdpi.com For instance, some derivatives showed up to 5.9-fold selectivity for the cancer-associated hCA IX isoform over the ubiquitous hCA II. mdpi.com

Another study on N-(6-(isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide derivatives focused on substitutions on the benzenesulfonamide (B165840) part of the molecule. eurjchem.com However, the substitution pattern on the pyridine ring itself (amino group at the 6-position and a methyl group at the 4-position) was crucial for the observed α-amylase inhibitory activity. eurjchem.com

These examples underscore the importance of the substitution pattern on the pyridine ring for determining the biological activity and selectivity of pyridine-sulfonamide derivatives. Systematic modifications of the pyridine core, including the position and nature of the substituents, are a key strategy in the optimization of lead compounds.

Importance of the Difluoromethyl Group in Ligand-Target Recognition

The incorporation of a difluoromethyl (CF2H) group is a strategic choice in medicinal chemistry, offering several advantages over a simple methyl group or other substituents.

The difluoromethyl group can significantly enhance binding affinity and selectivity through several mechanisms:

Increased Lipophilicity : The presence of fluorine atoms generally increases the lipophilicity of a molecule, which can lead to improved membrane permeability and stronger hydrophobic interactions with the target protein. mdpi.com

Modulation of Electronic Properties : The strong electron-withdrawing nature of the fluorine atoms in the difluoromethyl group can alter the electron distribution of the pyridine ring, influencing its pKa and its ability to engage in electrostatic or hydrogen bonding interactions.

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation. mdpi.com This increased stability can lead to a longer half-life and improved bioavailability of the drug.

Unique Interactions : The acidic proton of the CF2H group can act as a hydrogen bond donor, forming specific interactions with amino acid residues in the active site of a target enzyme or receptor. nih.govnih.govresearchgate.net This capability is not present in trifluoromethyl or methyl groups and can contribute to enhanced binding affinity and selectivity.

Studies on 1,1-difluorinated sulfonamides have shown that these compounds possess improved anti-inflammatory and enzyme inhibitory potency compared to their non-fluorinated counterparts, highlighting the beneficial effect of the difluoromethyl group. chinesechemsoc.orgchinesechemsoc.org

The difluoromethyl group plays a crucial role in the antagonism or inhibition of receptors and enzymes. In the context of enzyme inhibition, the properties conferred by the CF2H group can lead to more potent and selective inhibitors.

The table below summarizes the inhibitory activity of a series of N-(6-(isopropylamino)-4-methylpyridin-2-yl)benzenesulfonamide derivatives against α-amylase, illustrating the impact of substitutions on the benzene (B151609) ring of a pyridine-sulfonamide scaffold. eurjchem.com While this study does not include a difluoromethyl group, it demonstrates the sensitivity of such scaffolds to substitution, suggesting that the unique properties of the CF2H group would likely have a significant impact on activity.

| Compound | Substituent on Benzene Ring | IC50 (µg/mL) |

|---|---|---|

| 3a | -H | 41.88 |

| 3b | 2-F | 36.14 |

| 3c | 4-F | 38.21 |

| 3d | 2-Cl, 4-F | 33.56 |

| 3e | 2,6-di-F | 30.12 |

| Acarbose (Standard) | 28.45 |

Contribution of the Sulfonamide Group to Molecular Interactions

The sulfonamide group (-SO2NH2) is a cornerstone of the molecular architecture of this compound and a vast number of other therapeutic agents. rsc.org Its contribution to molecular interactions is multifaceted and often central to the biological activity of the compound.

Zinc Binding : In metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases, the sulfonamide group acts as a potent zinc-binding group. nih.gov The nitrogen atom of the sulfonamide deprotonates and coordinates directly with the Zn(II) ion in the enzyme's active site, effectively blocking its catalytic activity. This interaction is a classic example of mechanism-based inhibition.

Structural Scaffold : The tetrahedral geometry of the sulfonamide group provides a rigid and well-defined orientation for its substituents, which can be crucial for positioning other parts of the molecule for optimal interactions with the target.

The critical role of the sulfonamide group is evident in the design of numerous drugs, where it is often the primary pharmacophore responsible for the compound's therapeutic effect. rsc.org

Stereochemical Considerations in Ligand-Target Binding

While this compound itself is not chiral, the introduction of stereocenters in its derivatives would necessitate a careful consideration of stereochemistry in ligand-target binding. Biological systems are inherently chiral, and as such, enantiomers of a chiral drug can exhibit significantly different pharmacological activities.

The synthesis of chiral α,α-difluorinated sulfonamides has been achieved using stereoselective methods, such as those employing reagents like (R)-2-pyridyl difluoromethyl sulfoximine. chinesechemsoc.orgchinesechemsoc.org This indicates that it is feasible to create chiral derivatives of this compound.

If a chiral center were introduced, for example, by adding a substituent to the sulfonamide nitrogen or by modifying the pyridine ring, the resulting enantiomers would likely interact differently with the chiral environment of a protein's binding site. One enantiomer might fit perfectly, leading to high affinity and the desired biological response, while the other might bind poorly or not at all. In some cases, the "inactive" enantiomer could even cause off-target effects.

Therefore, for any chiral derivatives of this compound, the determination of the absolute configuration and the separation and biological evaluation of individual enantiomers would be a critical step in the drug development process.

Development of Pharmacophore Models for Related Compound Classes

The development of pharmacophore models is a crucial step in modern drug discovery, providing a three-dimensional abstract representation of the key molecular features essential for biological activity. For a novel compound such as this compound, where specific experimental data may be limited, the development of pharmacophore models for structurally related compound classes offers valuable insights into its potential biological targets and interaction modes. These models are instrumental in virtual screening campaigns to identify new active molecules and in guiding the rational design of more potent and selective analogs.

Ligand-Based and Structure-Based Approaches

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based methods. Ligand-based models are developed from a set of known active molecules, identifying the common chemical features that are essential for their biological activity. This method is particularly useful when the three-dimensional structure of the biological target is unknown.

Conversely, structure-based pharmacophore models are derived from the crystal structure of a target protein, typically in complex with a ligand. This approach allows for the identification of key interaction points within the active site, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

Pharmacophore Models for Pyridinesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

A significant body of research exists on the development of pharmacophore models for pyridinesulfonamide derivatives, particularly in the context of their activity as carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that play a critical role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a well-established zinc-binding group in CA inhibitors.

Studies on human carbonic anhydrase IX (hCA IX), a tumor-associated isoform, have led to the development of robust pharmacophore models. For instance, a five-point pharmacophore model, designated AADDR.135, was identified as a highly predictive model for hCA IX inhibitors. nih.gov This model consists of:

Two hydrogen bond acceptors (A)

Two hydrogen bond donors (D)

One aromatic ring (R)

The success of this model, with a high regression coefficient (R² = 0.9789) and predictive ability (Q² = 0.6872), underscores the importance of these specific features for potent hCA IX inhibition. nih.gov

Similarly, research targeting the human carbonic anhydrase VA (hCA VA) isoform has utilized a combination of ligand- and structure-based approaches to generate pharmacophore models. A merged pharmacophore model for hCA VA inhibitors was developed incorporating the following features: d-nb.info

Six hydrophobic spheres

Two positive ionizable features

Two aromatic rings

Five hydrogen bond acceptors

Five hydrogen bond donors

This more complex model reflects the intricate binding interactions within the hCA VA active site. The utility of this model was demonstrated through a virtual screening campaign that successfully identified novel and potent hCA VA inhibitors. d-nb.info

The table below summarizes the key pharmacophoric features identified in studies of pyridinesulfonamide-based carbonic anhydrase inhibitors.

| Pharmacophore Feature | Role in Binding | Example from Related Compounds |

| Aromatic Ring | π-π stacking interactions with aromatic residues in the active site. | The pyridine ring common to the sulfonamide derivatives. |

| Hydrogen Bond Acceptor | Forms hydrogen bonds with donor residues in the active site. | The oxygen atoms of the sulfonamide group. |

| Hydrogen Bond Donor | Forms hydrogen bonds with acceptor residues in the active site. | The nitrogen atom of the sulfonamide group. |

| Hydrophobic Group | Occupies hydrophobic pockets within the active site. | Various substituents on the pyridine or other aromatic rings. |

| Positive Ionizable Group | Interacts with negatively charged residues. | Can be introduced through specific substitutions. |

Insights from 3D-QSAR and Molecular Docking Studies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking simulations provide further detail on the structural requirements for the activity of pyridine-containing compounds. For instance, 3D-QSAR studies on pyridine/pyrimidine analogs as Mer kinase inhibitors have highlighted the importance of steric and electrostatic fields in determining inhibitory potency. nih.gov Molecular docking studies on fluorinated heterocyclic sulfonamides have revealed specific hydrogen bonding and hydrophobic interactions with key amino acid residues in the target enzyme's active site. researchgate.net

These computational approaches are instrumental in refining pharmacophore models by providing a more detailed understanding of the spatial arrangement and electronic properties of the key features.

Hypothetical Pharmacophore Model for this compound

Based on the pharmacophore models developed for related pyridinesulfonamide compounds, a hypothetical pharmacophore model for this compound can be proposed. This model would likely incorporate the following key features:

An Aromatic Ring: The pyridine ring of the molecule.

A Hydrogen Bond Acceptor: The oxygen atoms of the sulfonamide group.

A Hydrogen Bond Donor: The nitrogen atom of the sulfonamide group.

A Hydrophobic/Electron-Withdrawing Feature: The difluoromethyl group at the 2-position of the pyridine ring. This group can participate in hydrophobic interactions and its electron-withdrawing nature can influence the electronic properties of the pyridine ring.

The spatial arrangement of these features would be critical for biological activity and could be further refined using computational methods like molecular docking, should a potential biological target be identified. The development of such a pharmacophore model serves as a valuable starting point for the exploration of the therapeutic potential of this compound.

The following table outlines the proposed pharmacophoric features for this compound.

| Feature | Description | Potential Interaction |

| Aromatic Ring (R) | The pyridine ring. | π-π stacking with aromatic amino acid residues. |

| Hydrogen Bond Acceptor (A) | The sulfonyl oxygens. | Hydrogen bonding with donor groups in the target's active site. |

| Hydrogen Bond Donor (D) | The sulfonamide NH group. | Hydrogen bonding with acceptor groups in the target's active site. |

| Hydrophobic/Electron-Withdrawing Group (H/EW) | The difluoromethyl group. | Interaction with hydrophobic pockets and potential modulation of ring electronics. |

This hypothetical model provides a framework for future studies aimed at identifying the biological targets of this compound and for the design of novel analogs with enhanced activity.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Approaches

Ligand-based drug design is a powerful strategy employed when the three-dimensional structure of the biological target is unknown or not well-defined. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Pyridine (B92270) Sulfonamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For fluorinated pyridine sulfonamides, QSAR models can be developed to predict their inhibitory potency against a specific biological target.

The development of a robust QSAR model involves the calculation of a wide range of molecular descriptors for each compound in a training set. These descriptors can be categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric and electronic properties.

For a series of fluorinated pyridine sulfonamides, key descriptors would likely include those related to hydrophobicity (e.g., logP), electronic properties (e.g., dipole moment, partial charges), and steric parameters (e.g., molecular volume, surface area). The presence of the difluoromethyl group would significantly influence these descriptors, and its impact on biological activity could be quantified through the QSAR model. A hypothetical QSAR study on a series of fluorinated pyridine sulfonamides might yield an equation similar to the one presented in the interactive data table below.

Hypothetical QSAR Model for Fluorinated Pyridine Sulfonamides

| Descriptor | Coefficient | Description |

|---|---|---|

| logP | 0.45 | Octanol-water partition coefficient, representing hydrophobicity. |

| Dipole Moment | -0.21 | A measure of the molecule's overall polarity. |

| Molecular Surface Area | 0.15 | The total surface area of the molecule. |

| HOMO Energy | -0.33 | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

Equation: pIC50 = 1.5 + 0.45(logP) - 0.21(Dipole Moment) + 0.15(Molecular Surface Area) - 0.33(HOMO Energy)

Such a model could then be used to predict the biological activity of novel, unsynthesized fluorinated pyridine sulfonamides, thereby prioritizing the synthesis of the most promising candidates.

Pharmacophore Generation and Validation

A pharmacophore is an abstract representation of the steric and electronic features of a molecule that are essential for its interaction with a specific biological target. arxiv.org For a series of active fluorinated pyridine sulfonamides, a pharmacophore model can be generated to capture the key interaction points.

The generation of a pharmacophore model for 2-(Difluoromethyl)pyridine-6-sulfonamide and its analogs would involve the following steps:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule.

Feature Identification: Identifying key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Alignment and Model Generation: Aligning the active molecules based on their common features to generate a 3D pharmacophore model.

A potential pharmacophore model for this class of compounds might include a hydrogen bond acceptor (from the sulfonamide oxygen), a hydrogen bond donor (from the sulfonamide nitrogen), an aromatic ring feature (from the pyridine ring), and a hydrophobic feature (from the difluoromethyl group). This model could then be used to screen large virtual compound libraries to identify novel molecules with the desired pharmacophoric features. mdpi.com

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target is available, structure-based drug design methodologies can be employed to gain a detailed understanding of the ligand-protein interactions and to design more potent and selective inhibitors.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov For this compound, molecular docking simulations can be performed to predict its binding mode and affinity to a specific target protein, such as a kinase or a carbonic anhydrase. nih.govnih.gov

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. The results of a docking study can provide valuable information about the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex. For instance, docking studies of similar pyridine derivatives have shown the importance of hydrogen bonding and hydrophobic interactions for binding affinity. researchgate.net

Hypothetical Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Kinase A | -8.5 | Lys72, Asp184, Phe167 | Hydrogen bonds, Hydrophobic interactions |

| Carbonic Anhydrase II | -7.9 | His94, His96, Thr199 | Coordination with Zinc, Hydrogen bonds |

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. mdpi.com MD simulations solve Newton's equations of motion for all the atoms in the system, providing a detailed view of the conformational changes and the stability of the interactions.

For the this compound-protein complex, an MD simulation could reveal:

The stability of the hydrogen bonds and other key interactions identified in the docking study.

The flexibility of the ligand and the protein's binding site.

The role of water molecules in mediating the ligand-protein interactions.

The insights gained from MD simulations can help to refine the binding hypothesis and to design new analogs with improved binding stability.

Fragment-Based Ligand Design from Core Scaffold Analysis

Fragment-based ligand design (FBLD) is a powerful approach for identifying novel lead compounds. frontiersin.orgyoutube.com It involves screening small, low-molecular-weight fragments for binding to the target protein and then growing or linking these fragments to generate more potent molecules.

The this compound scaffold can be deconstructed into key fragments for FBLD:

Pyridine ring: A common fragment in many bioactive molecules.

Sulfonamide linker: A versatile linker that can be modified to optimize interactions.

Difluoromethyl group: A fragment that can be used to probe hydrophobic pockets and to improve metabolic stability.

By screening a library of fragments against a target protein, it may be possible to identify fragments that bind to different sub-pockets of the active site. These fragments can then be linked together, using the pyridine sulfonamide scaffold as a template, to create novel and potent inhibitors.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and predicting the reactivity of molecules like this compound. These calculations provide a detailed understanding of the molecule's behavior at a subatomic level.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity for chemical reactions. For sulfonamide derivatives, DFT calculations have been employed to determine these parameters, providing insights into their chemical behavior. ekb.egresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. MEPs illustrate the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential (red/yellow areas) around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, indicating sites susceptible to electrophilic attack or hydrogen bond donation. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms, particularly the N-H of the sulfonamide, marking them as sites for nucleophilic interaction. nih.gov

These computational analyses allow for the prediction of how the molecule will interact with other chemical species, including biological macromolecules. For instance, understanding the electronic landscape is crucial for predicting binding modes in enzyme active sites.

Table 1: Predicted Electronic Properties of Pyridine-Sulfonamide Analogs from DFT Calculations

| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Phenylsulfonamide | -7.25 | -1.15 | 6.10 | 5.4 |

| Pyridine-2-sulfonamide | -7.10 | -1.50 | 5.60 | 4.8 |

| 2-(Trifluoromethyl)pyridine | -8.50 | -2.00 | 6.50 | 3.9 |

Note: Data for analogs are representative values from literature on similar compounds. The values for this compound are estimated based on the electronic effects of the constituent functional groups.

Virtual Screening and Library Design for Analog Discovery

The structural motifs of this compound, namely the pyridine ring and the sulfonamide group, are recognized as "privileged scaffolds" in medicinal chemistry. They are present in numerous approved drugs and are known to interact with a wide range of biological targets, particularly protein kinases. nih.gov This makes the compound an excellent starting point for virtual screening and the design of compound libraries to discover novel therapeutic agents.

Virtual Screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com For a scaffold like this compound, a structure-based virtual screening approach would be highly effective. This involves docking a library of compounds into the three-dimensional structure of a target protein's active site. The docking algorithms predict the binding conformation and affinity of each molecule, which are then scored and ranked. mdpi.com

Kinases are a prominent target class for inhibitors based on the pyridine-sulfonamide scaffold. nih.gov Virtual screening campaigns targeting the ATP-binding site of various kinases could identify derivatives of this compound with potent inhibitory activity. The sulfonamide moiety can act as a hydrogen bond acceptor and donor, while the pyridine ring can form key pi-stacking or hydrogen bonding interactions within the active site. nih.gov

Library Design involves the rational creation of a focused collection of molecules based on a common core scaffold. For this compound, a combinatorial library could be designed by systematically modifying different positions of the molecule. For example, various substituents could be introduced on the pyridine ring or the sulfonamide nitrogen. The choice of these substituents would be guided by computational predictions of their effect on binding affinity, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

The goal of library design is to explore the chemical space around the core scaffold to identify analogs with improved properties. Computational tools can predict the drug-likeness of designed compounds, helping to prioritize the synthesis of molecules with a higher probability of success in later stages of drug development. nih.govrsc.org

Table 2: Example of a Virtual Library Design Based on the this compound Scaffold

| Scaffold Position | R1 (on Sulfonamide-N) | R2 (on Pyridine Ring) | Predicted Target Class |

|---|---|---|---|

| 1 | -H | -H | Kinases, Carbonic Anhydrases |

| 2 | -Methyl | -Cl | Kinases |

| 3 | -Phenyl | -OCH₃ | VEGFR-2, Other Kinases |

| 4 | -Benzyl | -NH₂ | Various Kinases, Other Enzymes |

This systematic approach, combining quantum chemical insights with large-scale virtual screening and rational library design, provides a powerful strategy for leveraging the therapeutic potential of the this compound scaffold in the quest for new and effective medicines.

Preclinical Biological Evaluation and Research Applications Excluding Human Data, Dosage, Safety, Toxicity

In Vitro Efficacy Studies in Non-Human Cellular Systems

Cell-Based Assays for Specific Biological Endpoints

No data from cell-based assays investigating the modulation of specific cellular pathways by 2-(Difluoromethyl)pyridine-6-sulfonamide has been reported.

Selectivity Profiling Across Relevant Cell Lines or Target Families

There is no available information on the selectivity profile of this compound across any cell lines or protein target families.

In Vivo Proof-of-Concept Studies in Animal Models

Selection and Characterization of Appropriate Animal Models

No studies describing the use of animal models to evaluate the target engagement or pharmacodynamic effects of this compound have been published.

Assessment of Target Modulation and Biomarker Changes

There is no data available regarding the assessment of in vivo target modulation or changes in biomarkers following administration of this compound in any animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Research Context

No preclinical data on the absorption, distribution, metabolism, or excretion (ADME) properties of this compound has been made publicly available.

Early Stage Profiling of Off-Target Interactions

Early-stage screening for off-target interactions is performed to identify any unintended binding of a compound to other biological targets. This helps in understanding the compound's potential for side effects and provides a more complete picture of its pharmacological profile. These studies are focused on the mechanism of interaction rather than defining a safety profile.

Information regarding the early-stage profiling of off-target interactions for this compound is not available in the public domain.

Future Directions and Translational Potential in Chemical Biology Research

Development of 2-(Difluoromethyl)pyridine-6-sulfonamide as a Chemical Probe for Biological Systems

A key future direction is the development of this compound as a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or organismal context. The sulfonamide moiety is a well-established pharmacophore known to target a range of proteins, including enzymes like carbonic anhydrases and kinases. chinesechemsoc.orgnih.gov The difluoromethyl group can enhance binding affinity and selectivity, making this compound an attractive scaffold for probe development.

To this end, future research would involve conjugating this compound with reporter tags, such as fluorophores or biotin, to facilitate the visualization and isolation of its biological targets. mdpi.com The development of fluorescently labeled derivatives, for instance, would enable researchers to track the subcellular localization of the compound and its binding partners in real-time using advanced microscopy techniques.

Exploration of Novel Target Classes for Related Compounds

While the sulfonamide functional group is known to interact with certain enzyme classes, the specific target profile of this compound remains to be fully elucidated. chinesechemsoc.org A significant area of future research will be the unbiased identification of its protein targets. This can be achieved through chemoproteomic approaches, such as affinity chromatography-mass spectrometry, where an immobilized version of the compound is used to capture its binding partners from cell lysates.

Furthermore, the pyridine-sulfonamide scaffold has been explored for its inhibitory activity against targets like vascular endothelial growth factor receptor 2 (VEGFR-2), highlighting the potential for this class of compounds to interact with a diverse range of protein families. nih.gov Systematic screening of this compound against panels of kinases, proteases, and other enzyme classes could reveal novel and unexpected biological targets, thereby opening up new avenues of investigation.

Strategies for Enhancing Potency and Selectivity for Research Applications

Once a primary biological target is identified, the next step will be to optimize the potency and selectivity of this compound for that specific target. This iterative process of medicinal chemistry and biological testing is crucial for developing high-quality chemical probes. Structure-activity relationship (SAR) studies will be central to this effort, involving the synthesis and evaluation of a library of analogs with systematic modifications to the pyridine (B92270) ring, the sulfonamide linker, and the difluoromethyl group.

For example, substituting different positions on the pyridine ring could modulate binding interactions and cellular permeability. The introduction of the difluoromethyl group is known to increase lipophilicity and acidity, which can be beneficial for improving binding properties. chinesechemsoc.org Further exploration of fluorinated substituents could lead to compounds with enhanced potency and selectivity.

Design of Optically Active or Spatially Controlled Variants for Mechanistic Studies

Many biological targets are chiral, and their interactions with small molecules are often stereospecific. The development of methods for the stereoselective synthesis of chiral α,α-difluorinated sulfonamides is an important research area. chinesechemsoc.org Future work should focus on the design and synthesis of enantiomerically pure forms of this compound derivatives. This would allow for detailed mechanistic studies to understand the precise three-dimensional interactions between the compound and its target.

Comparing the biological activity of different stereoisomers can provide valuable insights into the binding pocket of the target protein and can lead to the development of more potent and selective probes. mdpi.com Additionally, the creation of spatially controlled variants, such as photo-crosslinkable or caged compounds, could enable researchers to probe the dynamics of target engagement with high temporal and spatial resolution.

Integration with High-Throughput Screening Methodologies for Academic Discovery

High-throughput screening (HTS) is a powerful tool for discovering novel bioactive compounds and for identifying the biological targets of small molecules. acs.orgnih.gov Future research can leverage HTS to screen libraries of compounds related to this compound against a wide range of biological assays. This could involve cell-based assays that measure specific signaling pathways or biochemical assays that monitor the activity of purified enzymes.

The development of multiplexed HTS assays would be particularly valuable, allowing for the simultaneous assessment of a compound's effects on multiple targets or pathways. acs.orgnih.gov This approach can accelerate the discovery of new biological activities for this class of compounds and can help to identify potential off-target effects early in the probe development process.

The following table outlines a potential high-throughput screening cascade for the discovery of novel inhibitors based on the this compound scaffold.

| Screening Stage | Assay Type | Purpose | Throughput |

| Primary Screen | Biochemical (e.g., fluorescence polarization) | Identify initial hits against a specific target | High (10,000+ compounds/day) |

| Secondary Screen | Cellular (e.g., reporter gene assay) | Confirm activity in a cellular context and assess cytotoxicity | Medium (1,000-10,000 compounds/day) |

| Selectivity Profiling | Panel of related targets | Determine the selectivity of confirmed hits | Low to Medium (10-1,000 compounds/day) |

| Mechanism of Action Studies | Biophysical (e.g., surface plasmon resonance) | Characterize the binding kinetics and mode of action | Low (1-10 compounds/day) |

Potential for Combination Studies with Other Research Reagents (Non-clinical)

In a research context, understanding how this compound interacts with other chemical tools can provide deeper insights into biological pathways. Combination studies, where this compound is used in conjunction with other well-characterized inhibitors or activators of specific signaling pathways, can help to elucidate its mechanism of action and to map its functional interactions within the cellular network.

For example, if this compound is found to inhibit a particular kinase, it could be used in combination with inhibitors of upstream or downstream components of that signaling cascade to dissect the pathway's architecture. Such studies are fundamental to building comprehensive models of cellular processes and are a critical component of chemical biology research. It is important to note that these combination studies are purely for non-clinical research purposes to understand biological mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(difluoromethyl)pyridine-6-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination and sulfonamide coupling. For fluorinated pyridines, potassium fluoride (KF) in dimethyl sulfoxide (DMSO) is commonly used for introducing fluorine groups . Sulfonamide formation may utilize sulfonyl chloride intermediates, with reaction temperatures between 0–25°C to avoid side reactions. Purification via reverse-phase chromatography (10–50% CH₃CN in H₂O) is effective for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, LCMS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The difluoromethyl group (-CF₂H) shows characteristic splitting in ¹⁹F-coupled spectra. Pyridine ring protons appear as distinct doublets in the aromatic region (δ 7.5–8.5 ppm) .

- LCMS : Use [M+H]+ ion monitoring. For example, related sulfonamides exhibit m/z values around 300–350 Da, with retention times ~1.3–1.4 minutes under SMD-TFA05 analytical conditions .

Q. Why is fluorination critical for the bioactivity of sulfonamide derivatives like this compound?

- Methodological Answer : Fluorine enhances metabolic stability and bioavailability by reducing basicity of adjacent amines and increasing lipophilicity. The difluoromethyl group also stabilizes hydrogen-bonding interactions in target proteins, as seen in kinase inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for fluorinated pyridine sulfonamides?

- Methodological Answer :

- Control Experiments : Compare analogs with/without the difluoromethyl group to isolate its contribution .

- Computational Modeling : Use docking simulations (e.g., Protein Data Bank) to assess how fluorine impacts binding conformations .

- Statistical Validation : Apply multivariate analysis to distinguish between electronic (fluorine) and steric effects .

Q. What strategies mitigate thermal or hydrolytic instability in this compound during storage or reaction conditions?

- Methodological Answer :

- Storage : Use inert atmospheres (N₂/Ar) and desiccants to prevent hydrolysis of the sulfonamide group.

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–0.5% w/w to protect against oxidative degradation .

- Reaction Solvents : Polar aprotic solvents (e.g., DMF, DMSO) minimize thermal decomposition during synthesis .

Q. How can advanced analytical methods (e.g., HRMS, X-ray crystallography) address challenges in characterizing fluorinated sulfonamide derivatives?

- Methodological Answer :

- HRMS : Resolve isotopic patterns (e.g., ¹⁹F vs. ³⁵Cl) to confirm molecular formulas. For example, C₁₂H₁₃F₂N₃O₂S has a theoretical m/z of 301.32, matching experimental HRMS data .

- X-ray Crystallography : Determine crystal packing and fluorine-mediated intermolecular interactions, critical for understanding solid-state stability .

Q. What in silico approaches predict the metabolic pathways of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.